5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Overview
Description
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol is a useful research compound. Its molecular formula is C9H6F2N2O2 and its molecular weight is 212.15 g/mol. The purity is usually 95%.
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Biological Activity
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring is a common motif in medicinal chemistry due to its potential pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this particular compound based on recent research findings.
The molecular formula of this compound is C₉H₆F₂N₂O₂ with a molecular weight of 212.16 g/mol. Its melting point ranges from 103°C to 105°C . The structure features a difluorophenyl group which may enhance its biological activity through various mechanisms.
Antibacterial Activity
Research has shown that oxadiazole derivatives possess significant antibacterial properties. A study focusing on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain oxadiazole derivatives could inhibit bacterial growth effectively at concentrations as low as 50 µg/mL .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 50 |
Compound B | Staphylococcus aureus | 100 |
This compound | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. A recent study indicated that specific derivatives exhibited IC50 values ranging from 5.55 µM to 35.58 µM against these cell lines .
Table 2: Cytotoxicity of Oxadiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound I | MCF-7 | 5.55 |
Compound II | HepG2 | 35.58 |
This compound | TBD |
The biological activity of oxadiazoles can be attributed to their ability to interact with various biological targets. For instance, some studies suggest that they may induce apoptosis in cancer cells by modulating pathways involving p53 and caspase activation . Additionally, molecular docking studies have indicated strong interactions between the oxadiazole moiety and target proteins involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. The findings highlighted that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various substituted oxadiazoles on human cancer cell lines. The results indicated that modifications in the substituent groups significantly affected the cytotoxicity profiles.
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-6-2-1-5(7(11)4-6)3-8-12-13-9(14)15-8/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFKBACPQWXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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